molecular formula C18H12BrN5O B3591049 N-[2-(4-bromophenyl)benzotriazol-5-yl]pyridine-3-carboxamide

N-[2-(4-bromophenyl)benzotriazol-5-yl]pyridine-3-carboxamide

Cat. No.: B3591049
M. Wt: 394.2 g/mol
InChI Key: NZSPHMLEBCEKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific information on the molecular structure of N-[2-(4-bromophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide is not available in the literature .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for N-[2-(4-bromophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide is not available, nicotinamide, an amide of vitamin B3 (niacin), has been studied extensively. It has antipruritic, antimicrobial, vasoactive, photo-protective, sebostatic and lightening effects depending on its concentration .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. While specific safety and hazard information for N-[2-(4-bromophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide is not available, similar compounds have been classified as hazardous by the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

N-[2-(4-bromophenyl)benzotriazol-5-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN5O/c19-13-3-6-15(7-4-13)24-22-16-8-5-14(10-17(16)23-24)21-18(25)12-2-1-9-20-11-12/h1-11H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSPHMLEBCEKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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